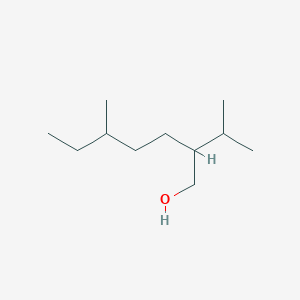
2-Isopropyl-5-methyl-1-heptanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isopropyl-5-methyl-1-heptanol is a primary alcohol that is 1-heptanol substituted by an isopropyl group at position 2 and a methyl group at position 5. It has a role as a human metabolite. It derives from a hydride of a heptane.
Aplicaciones Científicas De Investigación
Fragrance and Flavor Industry
2-Isopropyl-5-methyl-1-heptanol is primarily recognized for its utility as a fragrance compound. It has been identified as an effective enhancer in perfume formulations, particularly those with floral notes. Its ability to boost existing scents makes it valuable in creating complex fragrance profiles.
Key Findings:
- The compound can produce a patchouli and indole-like odor , making it suitable for both oriental and masculine fragrance mixtures .
- It acts as a booster for floral fragrances, enhancing their perception significantly beyond additive effects .
- Applications include incorporation into products like room air fresheners, shampoos, detergents, and fabric softeners due to its pronounced diffusivity and blooming effect in surfactant-containing formulations .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of this compound. It has been found in various studies to exhibit antifungal and antibacterial activities.
Case Studies:
- In a study analyzing bioactive compounds from the epidermal mucus of certain fish species, this compound demonstrated significant antimicrobial properties against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae .
- Another investigation identified this compound among volatile metabolites produced by Bacillus megaterium, which exhibited antifungal activity against Aspergillus species .
Biocontrol Applications
The compound has also been linked to biocontrol mechanisms in agricultural settings. Its presence in the volatile profile of certain biocontrol agents suggests potential applications in pest management.
Research Insights:
- Volatile compounds including this compound were identified from Streptomyces albidoflavus, which inhibited fungal pathogens like Fusarium moniliforme .
- These findings indicate that the compound could be utilized in developing eco-friendly pest control strategies.
Synthesis Overview:
- The synthesis typically involves the hydrogenation of 5-methylpropenyloxepan using catalysts like Raney nickel under controlled conditions .
Table 1: Fragrance Profile Enhancements
| Application Area | Effectiveness | Notes |
|---|---|---|
| Perfumes | High | Enhances floral notes significantly |
| Room Air Fresheners | Moderate | Effective in liquid or aerosol forms |
| Detergents | High | Improves scent perception in wash liquors |
Table 2: Antimicrobial Activity
Propiedades
Fórmula molecular |
C11H24O |
|---|---|
Peso molecular |
172.31 g/mol |
Nombre IUPAC |
5-methyl-2-propan-2-ylheptan-1-ol |
InChI |
InChI=1S/C11H24O/c1-5-10(4)6-7-11(8-12)9(2)3/h9-12H,5-8H2,1-4H3 |
Clave InChI |
QKPITXQYXIOHTB-UHFFFAOYSA-N |
SMILES |
CCC(C)CCC(CO)C(C)C |
SMILES canónico |
CCC(C)CCC(CO)C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















